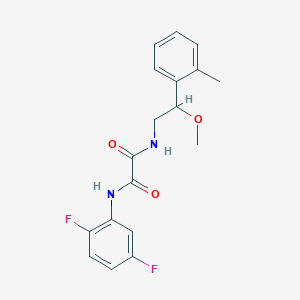

![molecular formula C23H24N6O B2422843 2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 933251-19-5](/img/structure/B2422843.png)

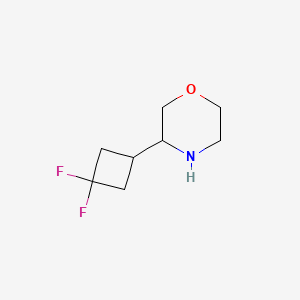

2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle . It has a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The specific molecular structure of “2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is not available in the retrieved information.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives, which include 2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, have been synthesized using various environmentally benign and efficient methods. One such method involves the use of ultrasound irradiation assisted by KHSO4 in aqueous media, which has proven to be simple and efficient, yielding high product yields under mild reaction conditions (Kaping et al., 2016). Additionally, the crystal structure of similar pyrazolo[1,5-a]pyrimidine compounds has been determined, providing insight into the planarity and potential active sites of these molecules (Li et al., 2006).

Biological Activities

The pyrazolo[1,5-a]pyrimidine framework has shown significant promise in various biological applications. Notably, synthesized pyrazolo[1,5-a]pyrimidine compounds have been screened for anti-inflammatory and anti-cancer activities, revealing promising results (Kaping et al., 2016). Furthermore, these compounds are being explored for their potential as fluorophores in detecting biologically or environmentally relevant species due to their significant fluorescence properties (Castillo et al., 2018). Pyrazolo[1,5-a]pyrimidine derivatives have also shown activity as anti-5-lipoxygenase agents, indicating their potential in treating inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial and Antiviral Potential

These compounds have been evaluated for their antimicrobial activities, with some showing competitive activities against typical antibacterial and antifungal drugs (Abdelhamid et al., 2016). Additionally, certain pyrazolo[1,5-a]pyrimidine analogs have demonstrated antiviral activities, further highlighting the diverse potential of these compounds in pharmaceutical research (Saxena et al., 1990).

Potential in Organometallic Chemistry

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine-based organometallic Re(I) complexes have been reported. These complexes exhibited potent cytotoxic nature against HCT116 cells, suggesting their potential in cancer therapy (Varma et al., 2020).

Mécanisme D'action

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer processes.

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that they might affect pathways related to light absorption and emission in cells

Pharmacokinetics

It’s known that pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodology , suggesting that they might have favorable pharmacokinetic properties

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities , suggesting that they might have significant effects on cellular processes related to light emission

Action Environment

It’s known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g , suggesting that they might be stable under a variety of environmental conditions

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-17-15-23(28-13-11-27(12-14-28)21-9-5-6-10-24-21)29-22(25-17)16-19(26-29)18-7-3-4-8-20(18)30-2/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIPMWBJIMSFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

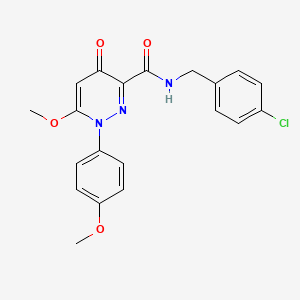

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

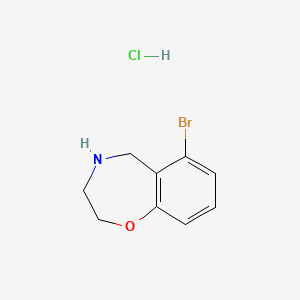

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422774.png)

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)

![Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2422782.png)

![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)